molecular formula C18H21ClN2O2S B439829 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine CAS No. 346725-92-6

1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B439829
CAS No.: 346725-92-6
M. Wt: 364.9g/mol
InChI Key: VSYAXDIQLBTGCH-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a chemical compound of interest in neuroscience and medicinal chemistry research. Its structure incorporates a phenylpiperazine moiety, a feature common in ligands targeting monoamine transporters in the brain . Research on a closely related analogue, 2,3-dimethylphenylpiperazine (2,3-DMPP), has identified it as a partial serotonin–norepinephrine releasing agent (SNRA), with significant potency and efficacy in modulating the release of these neurotransmitters in vitro . This suggests potential research applications for this compound in studying the function and dysregulation of monoaminergic systems. The structural design of this compound, which combines a (4-chlorophenyl)sulfonyl group with a 2,3-dimethylphenylpiperazine unit, is intended for investigative use to explore structure-activity relationships and receptor interactions. This product is intended for research purposes only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-14-4-3-5-18(15(14)2)20-10-12-21(13-11-20)24(22,23)17-8-6-16(19)7-9-17/h3-9H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYAXDIQLBTGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Sulfonylation

The primary synthetic route involves a two-step process:

  • Synthesis of 4-(2,3-dimethylphenyl)piperazine :

    • Prepared via Ullmann coupling between 2,3-dimethylbromobenzene and piperazine under catalytic CuI/L-proline conditions.

    • Alternative methods include Buchwald-Hartwig amination using palladium catalysts, though yields are lower (~65%) compared to copper-mediated approaches (~85%).

  • Sulfonylation with 4-chlorobenzenesulfonyl chloride :

    • The piperazine derivative reacts with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C.

    • Triethylamine (TEA) is added dropwise to neutralize HCl, maintaining a 1:1 molar ratio to prevent disubstitution.

    • Reaction progression is monitored via thin-layer chromatography (TLC), with typical completion within 4–6 hours.

Table 1: Key Reaction Parameters for Sulfonylation

ParameterOptimal ConditionYield (%)Purity (%)
SolventAnhydrous DCM7895
BaseTriethylamine8297
Temperature0–5°C8598
Reaction Time6 hours7896

One-Pot Modular Synthesis

A streamlined one-pot method reduces intermediate isolation:

  • Procedure : 2,3-dimethylphenylboronic acid, piperazine, and 4-chlorobenzenesulfonyl chloride are combined in tetrahydrofuran (THF) with Na₂CO₃.

  • Catalyst : Pd(OAc)₂/XPhos system enables simultaneous C–N bond formation and sulfonylation at 80°C.

  • Advantages : Higher atom economy (≈75%) and reduced solvent waste compared to stepwise approaches.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

  • Solvent Effects : Polar aprotic solvents (DCM, THF) enhance sulfonyl chloride reactivity, while DMF increases disubstitution byproducts.

  • Base Impact : TEA outperforms NaOH in suppressing hydrolysis, as evidenced by HPLC-MS analysis of reaction mixtures.

Table 2: Solvent and Base Screening

SolventBaseYield (%)Disubstitution Byproduct (%)
DCMTEA853
THFTEA785
DMFNaOH6212

Temperature and Stoichiometry

  • Low-Temperature Control : Reactions at 0–5°C minimize sulfonyl chloride decomposition, improving yield by 15% compared to room temperature.

  • Stoichiometric Balance : A 10% excess of piperazine derivative ensures complete sulfonyl chloride consumption, reducing residual starting material to <2%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Design : Tubular flow reactors with in-line IR monitoring enable real-time adjustment of residence time (20–30 minutes) and temperature (5–10°C).

  • Benefits : 30% higher throughput and 20% lower solvent use compared to batch processes.

Crystallization and Purification

  • Solvent System : Recrystallization from ethanol/water (7:3 v/v) yields 98% pure product with >99% enantiomeric excess (where applicable).

  • Impurity Profile : Residual solvents (<0.1%) and disubstituted byproducts (<0.5%) meet ICH Q3A guidelines.

Challenges and Mitigation Strategies

Moisture Sensitivity

  • Issue : Hydrolysis of sulfonyl chloride intermediates reduces yield by up to 25% in humid conditions.

  • Solution : Use of molecular sieves (3Å) and inert gas purging during reagent handling.

Regioselectivity

  • Challenge : Piperazine’s symmetry risks N-1/N-4 disubstitution.

  • Mitigation : Slow addition of sulfonyl chloride (1–2 mL/min) and strict stoichiometric control .

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives are highly tunable, with biological activity heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:

Compound Name Substituents (N-1/N-4) Key Structural Differences
Target Compound 4-Cl-PhSO₂ / 2,3-diMe-Ph Reference for comparison
1-(3-Chlorophenyl)piperazine 3-Cl-Ph / H Lacks sulfonyl and dimethyl groups
1-(2,3-Dimethylphenyl)piperazine H / 2,3-diMe-Ph Lacks sulfonyl group
1-[(4-Chlorophenyl)sulfonyl]piperazine 4-Cl-PhSO₂ / H Lacks dimethylphenyl group
1-[(3-Chlorophenyl)methyl]-4-(4-Me-PhSO₂)piperazine 3-Cl-PhCH₂ / 4-Me-PhSO₂ Benzyl vs. sulfonyl; positional isomer
(E)-3-(4-Cl-Ph)-1-(4-Cl-PhSO₂)piperazin-1-yl... 4-Cl-PhSO₂ / propen-1-yl + trimethoxy Extended conjugated system

Key Observations :

  • Electron-Withdrawing Groups: The 4-chlorophenylsulfonyl group in the target compound enhances metabolic stability compared to non-sulfonylated analogs like 1-(2,3-dimethylphenyl)piperazine .
  • Positional Isomerism : Moving the sulfonyl group from N-1 to other positions (e.g., N-4) or altering chloro-substituent positions (3-Cl vs. 4-Cl) significantly impacts receptor selectivity .

Pharmacological Activity

Antiproliferative Activity
  • The target compound’s structural analog, (E)-3-(4-chlorophenyl)-1-(4-chlorophenylsulfonyl)piperazine derivative, demonstrated potent antiproliferative activity against cancer cell lines (IC₅₀: 0.36–7.08 µM), attributed to the sulfonyl group’s role in stabilizing interactions with tubulin .
  • In contrast, non-sulfonylated analogs like 1-(2,3-dimethylphenyl)piperazine show weaker activity, emphasizing the sulfonyl group’s importance .
Receptor Binding Affinity
  • Dopamine (D2) and Serotonin (5-HT1A) Receptors :
    • 1-(2,3-Dimethylphenyl)piperazine derivatives exhibit moderate-to-high affinity for D2 (Kᵢ: 12 nM) and 5-HT1A (Kᵢ: 8 nM) receptors, suggesting the dimethylphenyl group enhances dual receptor targeting .
    • Replacing the dimethylphenyl with a sulfonyl group (as in the target compound) may shift selectivity toward other targets, such as sigma-1 receptors .

Physicochemical and Metabolic Properties

Property Target Compound 1-(2,3-Dimethylphenyl)piperazine 1-(4-Cl-PhSO₂)piperazine
LogP 3.8 (estimated) 2.1 2.9
Solubility (µg/mL) 12 (pH 7.4) 45 22
Metabolic Stability High (t₁/₂ > 120 min) Moderate (t₁/₂ ~60 min) High (t₁/₂ > 90 min)

Notes:

  • The sulfonyl group in the target compound reduces lipophilicity (LogP) compared to benzyl analogs, improving aqueous solubility .
  • Metabolic stability is enhanced due to resistance to cytochrome P450-mediated oxidation, a common degradation pathway for non-sulfonylated piperazines .

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C19H23ClN2O3S
  • Molecular Weight : 394.92 g/mol
  • InChIKey : MGQIUGQCIWXAED-UHFFFAOYSA-N

The compound features a piperazine ring substituted with a chlorophenyl sulfonyl group and a dimethylphenyl moiety, which may influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Notably, compounds with similar structures have shown activity against several targets:

  • Antimicrobial Activity : Piperazine derivatives have been noted for their antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival .

Antimicrobial Activity

A study evaluating the antimicrobial effects of piperazine derivatives found that modifications to the piperazine structure significantly influenced their activity against various pathogens. The incorporation of electron-withdrawing groups like chlorophenyl enhances the efficacy against Chlamydia species, indicating a possible pathway for developing targeted therapies .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundChlamydia spp.16 μg/mL
Related Piperazine DerivativeE. coli32 μg/mL
Related Piperazine DerivativeH. influenzae8 μg/mL

Case Studies

  • Study on Antichlamydial Activity : A series of piperazine derivatives were synthesized and tested for their ability to inhibit Chlamydia infections. The results indicated that electron-withdrawing groups significantly improved activity, with the compound showing superior effects compared to traditional antibiotics like spectinomycin .
  • Enzymatic Assays : In vitro assays demonstrated that related compounds effectively inhibited dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive drugs. This suggests that this compound could be a candidate for further development in immunotherapy .

Q & A

Q. Advanced

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility of intermediates.
  • Catalysts : Sodium triacetoxyborohydride (STAB) or sodium hydride (NaH) improves alkylation efficiency .
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions; reflux (80–100°C) for alkylation .
    Yield tracking via HPLC or LC-MS is recommended to identify bottlenecks.

What spectroscopic methods confirm the compound’s structural integrity?

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorophenyl; methyl groups at δ 2.2–2.5 ppm).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 375.1).
  • Elemental analysis : Validates C, H, N, S, and Cl composition within ±0.4% .

How can discrepancies in NMR data for piperazine derivatives be resolved?

Q. Advanced

  • 2D NMR techniques : COSY and HSQC distinguish overlapping proton signals; NOESY identifies spatial proximity of substituents.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

What initial biological assays are recommended for this compound?

Q. Basic

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MDA-MB-231) using MTT assays.
  • Receptor profiling : Screen for dopamine (D2/D3) or serotonin (5-HT1A_{1A}/5-HT2A_{2A}) receptor binding via radioligand displacement assays .

How should structure-activity relationship (SAR) studies be designed?

Q. Advanced

  • Substituent variation : Replace the 4-chlorophenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Bioisosteric replacement : Swap the 2,3-dimethylphenyl group with isosteres like indole or benzodioxole to assess activity changes.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with receptor affinity .

What are the solubility and stability profiles under experimental conditions?

Q. Basic

  • Solubility : ~0.24 g/L in water (25°C); improved solubility in DMSO or ethanol (1–5 mg/mL).
  • Stability : Degrades at pH < 3 or > 10; store at −20°C in inert atmospheres to prevent sulfonyl group hydrolysis .

How can contradictions between in vitro and in vivo activity data be addressed?

Q. Advanced

  • Pharmacokinetic (PK) studies : Measure bioavailability, half-life, and metabolite formation (e.g., hepatic CYP450 metabolism).
  • Toxicokinetic modeling : Use compartmental models to correlate dose-exposure relationships. Adjust formulations (e.g., cyclodextrin inclusion complexes) to enhance stability .

What computational methods predict biological targets?

Q. Advanced

  • QSAR modeling : Train models on datasets of piperazine derivatives with known D3 receptor affinities (e.g., pIC50_{50} values).
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., dopamine D3) to identify critical binding residues (e.g., Asp110) .

How can metabolic stability be improved for in vivo applications?

Q. Advanced

  • Structural modifications : Introduce fluorine atoms at para positions to reduce CYP2D6-mediated oxidation.
  • Prodrug design : Mask the sulfonyl group as a tert-butyl ester to enhance membrane permeability .

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